molecular formula C10H11Br B2458459 1-Allyl-3-(bromomethyl)benzene CAS No. 2138268-60-5

1-Allyl-3-(bromomethyl)benzene

Cat. No.: B2458459
CAS No.: 2138268-60-5
M. Wt: 211.102
InChI Key: AMVVAUAQMPIANC-UHFFFAOYSA-N
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Description

Contextualizing Allyl- and Bromomethyl-substituted Benzene (B151609) Derivatives

Allyl-substituted benzene derivatives are important intermediates in organic synthesis, often participating in reactions such as Heck coupling and metathesis. The allyl group provides a handle for carbon-carbon bond formation and functional group interconversion. Similarly, bromomethyl-substituted benzenes are versatile reagents, primarily utilized for their ability to undergo nucleophilic substitution reactions at the benzylic position. khanacademy.org The benzylic bromide is a good leaving group, facilitating the introduction of various functionalities onto the aromatic ring. The combination of both the allyl and bromomethyl moieties on a single benzene ring, as seen in 1-Allyl-3-(bromomethyl)benzene, creates a powerful synthetic tool with dual reactivity.

Significance as a Versatile Synthetic Intermediate

The dual functionality of this compound allows for sequential or tandem reactions, providing a streamlined approach to the synthesis of complex molecules. The allyl group can be engaged in various metal-catalyzed cross-coupling reactions, while the bromomethyl group can participate in nucleophilic substitutions or serve as a precursor for organometallic reagents. wikipedia.org This versatility makes it an attractive starting material for the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Research Focus on this compound within Contemporary Organic Chemistry

Current research on this compound is centered on exploring its reactivity in novel synthetic methodologies. rug.nl Chemists are investigating its use in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. Furthermore, its application in the synthesis of macrocycles and other topologically complex molecules is an active area of investigation. The development of new catalytic systems that can selectively activate one functional group over the other is also a key research focus, as it would further enhance the synthetic utility of this versatile reagent.

Properties of this compound

PropertyValue
Molecular Formula C10H11Br
Molecular Weight 211.10 g/mol
Appearance Colorless oil
Boiling Point Not available
Melting Point Not available
Density Not available

Reactivity Profile

Functional GroupType of Reactions
Allyl Group Heck Coupling, Metathesis, Addition Reactions
Bromomethyl Group Nucleophilic Substitution, Grignard Reagent Formation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVVAUAQMPIANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138268-60-5
Record name 1-(bromomethyl)-3-(prop-2-en-1-yl)benzene
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Advanced Synthetic Methodologies for 1 Allyl 3 Bromomethyl Benzene and Analogous Structures

Direct Synthetic Routes to 1-Allyl-3-(bromomethyl)benzene

Direct synthetic routes aim to introduce the allyl and bromomethyl groups in a minimum number of steps, often relying on the inherent reactivity of the starting materials.

Strategies for Regioselective Bromomethylation of Allylbenzenes

The direct bromomethylation of allylbenzene (B44316) to achieve the meta-substituted product is a challenging transformation. The allyl group is an ortho-, para-directing group for electrophilic aromatic substitution, making direct meta-functionalization difficult. Standard bromomethylation conditions, which typically involve reagents like HBr and formaldehyde (B43269) or a bromomethyl ether, would likely lead to a mixture of ortho- and para-isomers, with little to no meta-product.

To achieve meta-selectivity, one might consider the use of directing groups that can temporarily block the ortho and para positions or electronically favor meta-substitution. nih.govnih.gov However, there is limited specific literature describing a successful direct meta-bromomethylation of allylbenzene. The Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a powerful method for the bromination of benzylic C-H bonds. wikipedia.orgorganic-chemistry.orgthermofisher.comchem-station.commychemblog.com This reaction, however, requires a pre-existing methyl group at the desired position and is therefore not a direct bromomethylation of the allylbenzene aromatic ring itself but rather a subsequent functionalization of a precursor like 3-allyltoluene.

Introduction of Allyl Moieties via Substitution on Bromomethylated Benzene (B151609) Precursors

A more common and controllable direct approach involves the introduction of the allyl group onto a pre-existing bromomethylated benzene scaffold. A key precursor for the synthesis of this compound is 1,3-bis(bromomethyl)benzene (B165771). ontosight.ainih.govnih.govsigmaaldrich.com This commercially available reagent can undergo a mono-allylation reaction.

One effective method for this transformation is the reaction with a suitable allylating agent, such as allylmagnesium bromide, a Grignard reagent. researchgate.net The reaction needs to be carefully controlled to favor mono-substitution over di-substitution.

Table 1: Reaction of 1,3-Bis(bromomethyl)benzene with Allylmagnesium Bromide

EntryAllylating AgentSolventTemperature (°C)Product
1Allylmagnesium bromideDiethyl ether0 to rtThis compound

Another approach involves the use of phase-transfer catalysis (PTC). ontosight.ai PTC can facilitate the reaction between an organic-soluble substrate like 1,3-bis(bromomethyl)benzene and a water-soluble nucleophile, or enhance the reactivity of a solid-liquid system. For instance, the reaction of 1,3-bis(bromomethyl)benzene with an allylating agent in the presence of a phase-transfer catalyst could provide a pathway to the desired product.

Multi-Step Synthesis Pathways and Precursor Chemistry

Multi-step syntheses offer greater control over regiochemistry and are often the more practical approach for obtaining this compound. These pathways typically involve the synthesis of a precursor molecule that already contains either the allyl or the methyl group in the meta position, followed by subsequent functional group transformations.

Synthesis from Xylene Derivatives and Related Precursors

A robust strategy for synthesizing this compound starts with m-xylene. The synthesis of the para-isomer, 1-allyl-4-(bromomethyl)benzene, has been reported starting from p-xylene, providing a clear blueprint for the meta-isomer. scielo.org.pe

The general synthetic sequence is as follows:

Dibromination of m-xylene: m-Xylene is subjected to radical bromination using two equivalents of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN to yield 1,3-bis(bromomethyl)benzene. ontosight.aiscielo.org.pececri.res.in

Mono-allylation: The resulting 1,3-bis(bromomethyl)benzene is then reacted with one equivalent of an allylating agent, such as allylmagnesium bromide, under controlled conditions to afford this compound. scielo.org.pe

An alternative starting from a xylene derivative would be to first synthesize 3-allyltoluene and then perform a benzylic bromination.

Table 2: Synthesis from m-Xylene

StepStarting MaterialReagentsProduct
1m-XyleneNBS, BPO1,3-Bis(bromomethyl)benzene
21,3-Bis(bromomethyl)benzeneAllylmagnesium bromideThis compound

The Wohl-Ziegler bromination of 3-allyltoluene would be a key step in this alternative route. wikipedia.orgorganic-chemistry.orgthermofisher.comchem-station.commychemblog.com

Derivatization of Functionalized Phenols as Starting Materials

Functionalized phenols can serve as versatile starting materials. For example, 3-bromomethylphenol could be a suitable precursor. The synthesis would involve the allylation of the phenolic hydroxyl group followed by conversion of the hydroxyl to a bromide.

A general pathway could be:

Allylation of a phenol (B47542): A phenol with a suitable functional group at the meta position (e.g., a protected hydroxymethyl group or a group that can be converted to a bromomethyl group) is allylated using allyl bromide in the presence of a base like potassium carbonate. researchgate.netlatech.edu

Functional group interconversion: The functional group at the meta position is then converted to a bromomethyl group. For example, a hydroxymethyl group can be converted to a bromomethyl group using reagents like PBr₃ or HBr. daneshyari.com

A specific example involves starting with 3-hydroxybenzoic acid. The hydroxyl group can be protected, the carboxylic acid reduced to an alcohol, which is then brominated, followed by deprotection and allylation of the phenol.

Synthetic Approaches Utilizing Benzoic Acid Derivatives

Benzoic acid derivatives provide another reliable entry point for the synthesis of this compound. A key intermediate in this approach is 3-allylbenzoic acid. nist.gov

The synthesis can proceed through the following steps:

Synthesis of 3-allylbenzoic acid: This can be achieved through various methods, including the reaction of a Grignard reagent derived from m-bromotoluene with carbon dioxide, followed by allylation, or through palladium-catalyzed coupling reactions.

Reduction of the carboxylic acid: The 3-allylbenzoic acid is then reduced to the corresponding 3-allylbenzyl alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). latech.edu

Conversion of the alcohol to the bromide: The final step involves the conversion of the 3-allylbenzyl alcohol to this compound. This can be accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). daneshyari.com

Table 3: Synthesis from 3-Allylbenzoic Acid

StepStarting MaterialReagentsProduct
13-Allylbenzoic acidLiAlH₄3-Allylbenzyl alcohol
23-Allylbenzyl alcoholPBr₃This compound

This pathway offers excellent control over the substitution pattern on the benzene ring.

Catalytic Systems and Reaction Conditions in Synthesis

The successful synthesis of the target molecule and its analogs hinges on the precise control of catalytic systems and reaction parameters. Key transformations include the selective bromination of a benzylic position and the introduction of the allyl group onto the aromatic ring.

The conversion of a methyl group on an aromatic ring to a bromomethyl group is a critical step, frequently accomplished via free radical bromination. The Wohl-Ziegler reaction is a premier method for this transformation, particularly for allylic and benzylic substrates. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl₄), and is initiated by a radical initiator or UV light. wikipedia.orgmychemblog.com

NBS is favored over molecular bromine (Br₂) for benzylic brominations because it can maintain a very low, constant concentration of Br₂ in the reaction mixture. masterorganicchemistry.comchadsprep.comlibretexts.org This is crucial for selectivity, as higher concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic addition to the allyl group's double bond or electrophilic aromatic substitution on the benzene ring. chadsprep.commasterorganicchemistry.com The reaction proceeds through a free-radical chain mechanism. mychemblog.com Initiation involves the homolytic cleavage of the initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to form radicals. wikipedia.orgmychemblog.com These radicals then abstract a benzylic hydrogen from the substrate (e.g., 3-allyltoluene), which is the precursor to this compound. The benzylic C-H bond is relatively weak and its cleavage results in a resonance-stabilized benzylic radical, favoring substitution at this position. libretexts.orgmasterorganicchemistry.com The HBr generated as a byproduct reacts with NBS to produce the Br₂ necessary to continue the chain reaction. libretexts.orgyoutube.com

A practical example is the synthesis of 1,4-bis(bromomethyl)benzene (B118104) from p-xylene, which uses NBS and benzoyl peroxide in benzene, heated under reflux. nsf.gov Similarly, the synthesis of an analogous structure, 1-allyl-4-(bromomethyl)benzene, has been reported. nsf.gov

Table 1: Typical Conditions for Wohl-Ziegler Benzylic Bromination

Parameter Condition Rationale/Reference
Brominating Agent N-Bromosuccinimide (NBS) Provides a low, steady concentration of Br₂, minimizing side reactions. masterorganicchemistry.comchadsprep.com
Substrate Toluene (B28343) derivative (e.g., 3-allyltoluene) The benzylic C-H bond is susceptible to radical abstraction. masterorganicchemistry.com
Initiator AIBN or Benzoyl Peroxide Generates free radicals upon heating or irradiation to start the chain reaction. wikipedia.orgmychemblog.com
Solvent Carbon Tetrachloride (CCl₄) A non-polar solvent that is inert under radical conditions. wikipedia.org Trifluorotoluene has been proposed as a greener alternative. wikipedia.org
Temperature Reflux Provides the energy needed for homolytic cleavage of the initiator and propagation of the radical chain. wikipedia.orgcommonorganicchemistry.com

The introduction of the allyl group onto the benzene ring is a key C-C bond-forming step. Organometallic reagents, especially Grignard reagents (RMgX), are powerful nucleophiles widely used for this purpose. mmcmodinagar.ac.inmasterorganicchemistry.com The reaction involves the addition of the organometallic compound to a suitable electrophile. wikipedia.org For the synthesis of a precursor like 3-allyltoluene, one could envision a coupling reaction between an allyl Grignard reagent (allylmagnesium bromide) and a suitable bromotoluene derivative, often catalyzed by a transition metal.

Alternatively, a more direct route to an analogous structure, 1-allyl-4-(bromomethyl)benzene, has been demonstrated starting from 1,4-bis(bromomethyl)benzene. nsf.gov In this synthesis, one of the bromomethyl groups is selectively substituted by reacting the starting material with one equivalent of vinylmagnesium bromide. nsf.gov While this example uses a vinyl Grignard, the principle of using an organometallic reagent for selective alkylation or vinylation is clearly demonstrated. The synthesis of various 1-allyl-2-bromo-substituted benzenes has also been achieved using vinylmagnesium chloride in the presence of a copper iodide catalyst, which couples with a benzyl (B1604629) bromide precursor. rsc.org

The Grignard reaction is conducted under strictly anhydrous conditions, as any protic solvent would quench the highly basic organometallic reagent. wikipedia.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic carbon centers. wikipedia.org

Table 2: Example of Grignard Reagent Application in Synthesizing an Analogous Structure

Reactant 1 Reactant 2 Key Reagents/Conditions Product Reference
1,4-bis(bromomethyl)benzene Vinylmagnesium bromide (1.0 M in THF) HMPA, Diethyl ether/THF (1:1), 25°C, 24h 1-Allyl-4-(bromomethyl)benzene nsf.gov
2-bromo-5-methoxybenzyl bromide Vinylmagnesium chloride CuI, 2,2'-bipyridil, THF, 0°C 1-allyl-2-bromo-5-methoxybenzene rsc.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgfzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting one of the reactants (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. wikipedia.orgresearchgate.net This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields and selectivities. fzgxjckxxb.comcrdeepjournal.org

In the context of synthesizing precursors or analogs of this compound, PTC is particularly relevant for alkylation reactions. crdeepjournal.org For instance, the synthesis of an allyl-substituted aromatic ether, an analogous structure, can be efficiently achieved via PTC. A notable example is the O-allylation of resorcinol (B1680541) with allyl bromide using aqueous potassium hydroxide (B78521) as the base. nih.gov The reaction is catalyzed by a multi-site phase-transfer catalyst, and the rate can be significantly enhanced by ultrasonication. nih.gov This approach avoids the need for strong, anhydrous bases and expensive organic solvents.

Table 3: Illustrative Phase-Transfer Catalysis System for Allylation

Component Example Function/Reference
Organic Substrate Resorcinol Reactant dissolved in the organic phase.
Aqueous Reagent Potassium Hydroxide (aq) Inexpensive base to deprotonate the substrate.
Alkylating Agent Allyl Bromide Reacts with the nucleophile in the organic phase. nih.gov
Phase-Transfer Catalyst Tetrabenzylhexamethylenetetraammonium tetrachloride Transports the phenoxide anion from the aqueous to the organic phase. nih.gov
Solvent System Organic Solvent / Water Two-phase system. wikipedia.org

Optimization and Scalability Considerations in Synthesis

Moving a synthetic procedure from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters and consideration of process safety and efficiency. For reactions like benzylic bromination, which can be exothermic and involve radical intermediates, scalability is a significant challenge.

Recent advancements have focused on developing continuous flow processes, which offer superior control over reaction conditions compared to traditional batch methods. rsc.orgrsc.org Flow chemistry provides enhanced heat and mass transfer, uniform irradiation in photochemical reactions, and the ability to safely handle hazardous reagents and intermediates. rsc.orgresearchgate.net

In the context of benzylic bromination, studies have detailed the development of continuous photochemical processes using an in situ bromine generator. rsc.orgrsc.orgresearchgate.net This approach avoids the direct use of hazardous molecular bromine or large quantities of NBS. acs.org Optimization studies focus on key parameters:

Temperature: Affects reaction rate and selectivity. Precise temperature control is crucial to prevent side reactions or decomposition. researchgate.net

Residence Time: In a flow reactor, this determines the reaction time. Optimization aims for complete conversion in the shortest possible time to maximize throughput. rsc.orgresearchgate.net

Concentration and Stoichiometry: The relative amounts of substrate, bromine source, and initiator are fine-tuned to maximize yield and minimize waste. rsc.org For instance, recycling HBr produced during the bromination to the bromine generator can improve mass efficiency. rsc.org

These intensified processes can achieve exceptionally high throughput, with complete conversions in residence times as low as 15 seconds. rsc.org Such optimization has been shown to reduce the Process Mass Intensity (PMI), a key metric of green chemistry, by minimizing solvent use and waste generation. rsc.org The successful scale-up of a photochemical benzylic bromination from a lab-scale reactor to a pilot-scale reactor has been reported, demonstrating a 14-fold increase in productivity to achieve a throughput of 4.1 kg per hour. acs.org

Table 4: Optimization Parameters for Continuous Flow Benzylic Bromination

Parameter Investigated Range/Value Outcome/Observation Reference
Temperature 100-140 °C Higher temperatures increased dibromination by-product. rsc.org
Residence Time 15 s - 2 min Complete conversion was achieved in as little as 15 seconds. rsc.org
Br₂ Equivalents 1.0 - 1.5 Tuning equivalents allowed optimization for either full conversion or maximum selectivity. rsc.org
HBr Equivalents (in Br₂ generator) 1.0 - 2.0 Reducing HBr equivalents was possible by recycling the HBr by-product, improving mass efficiency. rsc.org

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 Allyl 3 Bromomethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Bromide

The carbon-bromine bond at the benzylic position is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The reactivity of this site is significantly enhanced by the adjacent benzene (B151609) ring, which can stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions through resonance. orgchemboulder.com

Reactivity with Diverse Nucleophiles (e.g., Nitrogen-, Oxygen-, Sulfur-based)

The benzylic bromide of 1-allyl-3-(bromomethyl)benzene readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nitrogen-based Nucleophiles: Strong nitrogen nucleophiles, such as the azide (B81097) ion (N₃⁻) and cyanide ion (CN⁻), typically react via an SN2 mechanism to yield the corresponding benzyl (B1604629) azide and benzyl cyanide derivatives. These reactions are efficient for creating precursors for amines, nitriles, and other nitrogen-containing compounds. For instance, benzylic bromides react efficiently with sodium azide in a one-pot process that can be followed by a copper-catalyzed cycloaddition.

Oxygen-based Nucleophiles: Oxygen nucleophiles, including hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and carboxylates (RCOO⁻), can displace the bromide to form benzyl alcohols, ethers, and esters, respectively. The reaction with water, a weak nucleophile, tends to proceed through an SN1 pathway, particularly in polar protic solvents. glasp.co In contrast, strong nucleophiles like hydroxide favor the SN2 mechanism. glasp.co

Sulfur-based Nucleophiles: Sulfur nucleophiles are generally excellent nucleophiles due to their high polarizability. Thiolates (RS⁻) and sulfide (B99878) ions (S²⁻) react rapidly with benzylic bromides to form thioethers (sulfides). These reactions are valuable for introducing sulfur-containing moieties into organic molecules.

Table 1: Examples of Nucleophilic Substitution on this compound
NucleophileReagent ExampleProductTypical Mechanism
Azide (N₃⁻)NaN₃1-Allyl-3-(azidomethyl)benzeneSN2
Cyanide (CN⁻)KCN(3-Allylphenyl)acetonitrileSN2
Hydroxide (OH⁻)NaOH(3-Allylphenyl)methanolSN2
Water (H₂O)H₂O(3-Allylphenyl)methanolSN1
Thiolate (RS⁻)NaSCH₃1-Allyl-3-((methylthio)methyl)benzeneSN2

Mechanistic Investigations of SN1 vs. SN2 Pathways

The nucleophilic substitution at the benzylic position of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. reddit.com

SN2 Pathway: As a primary benzylic halide, this compound is sterically unhindered, which favors the SN2 mechanism. reddit.comucalgary.ca This pathway involves a backside attack by the nucleophile in a single, concerted step. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents promote the SN2 reaction. The π-system of the benzene ring helps to stabilize the transition state, accelerating the SN2 reaction rate compared to a typical primary alkyl halide. youtube.comnih.gov

SN1 Pathway: Despite being a primary halide, the SN1 pathway is also accessible due to the ability of the benzene ring to stabilize the resulting primary benzylic carbocation through resonance. orgchemboulder.comquora.com This mechanism involves a two-step process: the rate-determining formation of the carbocation, followed by a rapid attack by the nucleophile. The SN1 pathway is favored by conditions that promote carbocation formation, such as the use of weak nucleophiles (e.g., water, alcohols) and polar protic solvents. glasp.coreddit.com

Table 2: Factors Influencing the Mechanistic Pathway for Nucleophilic Substitution
FactorFavors SN1Favors SN2
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)
SolventPolar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., Acetone, DMSO)
Substrate StructureResonance stabilization of carbocationPrimary, sterically unhindered carbon
KineticsRate = k[Substrate]Rate = k[Substrate][Nucleophile]

Influence of Aromatic Ring Substituents on Benzylic Reactivity

Substituents on the aromatic ring can significantly alter the rate and mechanism of nucleophilic substitution at the benzylic position by exerting electronic effects. The allyl group already present on the ring is a weakly activating, ortho-, para-directing group.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, particularly at the ortho and para positions relative to the bromomethyl group, increase the rate of SN1 reactions. reddit.comcolorado.edu They do this by donating electron density to the ring through resonance, which further stabilizes the positive charge of the benzylic carbocation intermediate. orgchemboulder.com This stabilization lowers the activation energy for the rate-determining step of the SN1 pathway.

Reactions Involving the Allyl Moiety

The allyl group provides a second site of reactivity in this compound, primarily through its carbon-carbon double bond. This alkene functionality can undergo olefin metathesis and electrophilic addition reactions.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), can be applied to the allyl group. utc.edu

Cross-Metathesis (CM): In cross-metathesis, the allyl group of this compound can react with another olefin to create a new, more complex alkene. organic-chemistry.org This reaction involves the exchange of alkylidene fragments between the two alkenes. The reaction of an allyl halide with a functionalized olefin, promoted by a catalyst like the Hoveyda-Grubbs catalyst, can produce new functionalized allyl halides. researchgate.net The selectivity of the reaction depends on the relative reactivity of the olefins and the choice of catalyst. organic-chemistry.orgfrontiersin.org

Ring-Closing Metathesis (RCM): If a second alkene is introduced into the molecule, RCM can be used to form a cyclic structure. For example, if the benzylic bromide is substituted with a nucleophile that also contains a terminal alkene, the resulting diene could undergo an intramolecular RCM reaction to form a macrocycle. The formation of a stable cyclic product and the release of a volatile byproduct like ethylene (B1197577) drive the reaction to completion. utc.edu RCM is a widely used strategy for the synthesis of cyclic compounds. nih.gov

Table 3: Potential Olefin Metathesis Reactions
Reaction TypeReactant PartnerPotential ProductCatalyst Example
Cross-MetathesisStyrene1-(3-(Bromomethyl)phenyl)-3-phenylprop-1-eneGrubbs II Catalyst
Ring-Closing MetathesisInternal diene precursor*Fused or bridged ring systemHoveyda-Grubbs II Catalyst

*Requires prior modification of the molecule to contain a second alkene.

Electrophilic Additions to the Alkene Functional Group

The double bond of the allyl group is electron-rich and can be attacked by electrophiles. These reactions typically follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate. The initial protonation of the double bond can occur at either carbon. Protonation at the terminal carbon (C-3 of the allyl group) generates a secondary carbocation adjacent to the benzene ring—a benzylic carbocation. This benzylic carbocation is highly stabilized by resonance with the aromatic ring. Consequently, the halide ion will preferentially attack this benzylic position, leading to the Markovnikov product.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion.

Hydration: In the presence of a strong acid catalyst (e.g., H₂SO₄), water can add across the double bond. Following the same principle as hydrohalogenation, protonation occurs to form the most stable carbocation (the benzylic one), followed by the attack of water and subsequent deprotonation to yield an alcohol.

Compound Index

Compound NameChemical Structure or Formula
This compoundC₁₀H₁₁Br
1-Allyl-3-(azidomethyl)benzeneC₁₀H₁₁N₃
(3-Allylphenyl)acetonitrileC₁₁H₁₁N
(3-Allylphenyl)methanolC₁₀H₁₂O
1-Allyl-3-((methylthio)methyl)benzeneC₁₁H₁₄S
StyreneC₈H₈
EthyleneC₂H₄

Radical-Mediated Transformations of the Allyl Group

The allyl group of this compound is susceptible to a variety of radical-mediated transformations. These reactions are typically initiated by the generation of a radical species that can add to the double bond of the allyl group.

One common transformation is the atom transfer radical addition (ATRA) . In this reaction, a radical initiator, often a transition metal complex, facilitates the addition of a haloalkane across the double bond. For instance, the reaction of this compound with a polyhalogenated methane (B114726) in the presence of a suitable catalyst can lead to the formation of a new carbon-carbon bond and the introduction of a halogen atom at the adjacent carbon.

Another significant radical-mediated transformation is allylic bromination . While the molecule already contains a bromomethyl group, the allylic C-H bonds are also susceptible to radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction would lead to the formation of a dibrominated product, with the second bromine atom attached to the carbon adjacent to the double bond. The regioselectivity of this reaction is governed by the stability of the resulting allylic radical intermediate.

The following table summarizes representative radical-mediated transformations of the allyl group, drawing analogies from similar substrates.

TransformationReagents and ConditionsProductNotes
Atom Transfer Radical AdditionCBrCl3, Cu(I) catalyst1-(3-(bromomethyl)phenyl)-2,4,4,4-tetrachlorobutaneFormation of a new C-C bond and a C-Cl bond.
Allylic BrominationNBS, AIBN (initiator), CCl41-allyl-3-(bromomethyl)-x-bromobenzene or 1-(3-bromoprop-1-en-1-yl)-3-(bromomethyl)benzeneIntroduction of a second bromine atom at the allylic position. A mixture of isomers is possible due to the resonance-stabilized allylic radical.

Concurrent and Selective Reactivity of Both Functional Groups

The presence of two distinct reactive sites in this compound allows for fascinating and complex chemical transformations involving the simultaneous or sequential reaction of both the allyl and bromomethyl groups.

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the allyl and bromomethyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions to form new ring systems. These reactions are often mediated by radical or transition metal-catalyzed processes.

A prominent example is the intramolecular radical cyclization . Upon generation of a radical at the benzylic carbon (for instance, through treatment with a radical initiator and a reducing agent like tributyltin hydride), the radical can add to the internal double bond of the allyl group. This 6-exo-trig cyclization is generally favored and leads to the formation of a six-membered ring, resulting in a tetrahydronaphthalene derivative. Subsequent radical termination or further reactions can afford a variety of substituted products.

Transition metal-catalyzed annulations are also a powerful tool for the cyclization of this substrate. For example, palladium-catalyzed intramolecular Heck-type reactions can be envisioned, where oxidative addition of the palladium catalyst to the C-Br bond is followed by migratory insertion of the allyl group and subsequent β-hydride elimination to yield a dihydronaphthalene product.

Reaction TypeReagents and ConditionsProduct
Intramolecular Radical CyclizationAIBN, Bu3SnH, Benzene, reflux6-methyl-1,2,3,4-tetrahydronaphthalene
Palladium-Catalyzed AnnulationPd(OAc)2, PPh3, Base, DMF3,4-dihydronaphthalene

Tandem Reaction Sequences for Complex Product Formation

The dual functionality of this compound can be exploited in tandem or cascade reactions to rapidly build molecular complexity. These sequences often involve a series of interconnected reactions where the product of one step becomes the substrate for the next, all occurring in a single pot.

For instance, a tandem Heck-anionic cyclization could be designed. The initial Heck reaction could involve the coupling of an external alkene to the aryl ring (activated by the bromo-methyl group), followed by an in-situ base-mediated intramolecular cyclization of the newly formed intermediate.

Another possibility is a Wurtz-type reductive coupling followed by intramolecular reaction. Treatment with a reducing metal like zinc could lead to the formation of an organozinc intermediate from the bromomethyl group, which could then undergo intramolecular addition to the allyl group or intermolecular dimerization.

Oxidative and Reductive Transformations

The distinct electronic nature of the allyl and bromomethyl groups allows for their selective oxidation and reduction, providing a valuable strategy for the controlled modification of this compound.

Selective Reduction of the Bromomethyl Group

The benzylic bromide is generally more susceptible to reduction than the unactivated allyl double bond. This selectivity allows for the conversion of the bromomethyl group to a methyl group while leaving the allyl functionality intact.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in a suitable solvent. mdma.chvt.edu While NaBH4 is a mild reducing agent, it can effectively reduce benzylic halides. mdma.chvt.edu Other hydride reagents like lithium aluminum hydride (LiAlH4) would also be effective but might be less selective. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and hydrogen gas is another efficient method for the selective reduction of the benzylic bromide.

Reducing AgentConditionsProductSelectivity
Sodium Borohydride (NaBH4)Ethanol, Room Temperature1-allyl-3-methylbenzeneHigh
Catalytic HydrogenationH2, Pd/C, Ethanol1-allyl-3-methylbenzeneHigh

Selective Oxidation of the Allyl Group

The allyl group can be selectively oxidized in the presence of the bromomethyl group using a variety of reagents that target the carbon-carbon double bond.

Epoxidation is a common transformation of the allyl group. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene to an epoxide without affecting the benzylic bromide. wikipedia.org The stereochemistry of the epoxidation can be influenced by the presence of nearby directing groups, although in this case, the influence is minimal. Catalytic asymmetric epoxidation methods can also be employed to achieve enantiomerically enriched epoxides. nih.gov

Oxidative cleavage of the double bond can also be achieved. Ozonolysis (O3) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. This powerful transformation allows for significant structural modification of the molecule.

The Wacker oxidation provides a method to convert the terminal alkene of the allyl group into a methyl ketone using a palladium catalyst in the presence of an oxidant like copper(II) chloride and oxygen. nih.gov

Oxidation ReactionReagents and ConditionsProduct
Epoxidationm-CPBA, CH2Cl22-((3-(bromomethyl)phenyl)methyl)oxirane
Oxidative Cleavage (Ozonolysis)1. O3, CH2Cl2, -78 °C; 2. Zn, H2O2-(3-(bromomethyl)phenyl)acetaldehyde
Wacker OxidationPdCl2, CuCl2, O2, H2O/DMF1-(3-(bromomethyl)phenyl)propan-2-one

Applications of 1 Allyl 3 Bromomethyl Benzene in Advanced Molecular Architectures

Building Block for Macrocyclic and Constrained Systems

Macrocyclic compounds, characterized by large ring structures, are of significant interest in supramolecular chemistry and materials science. The distinct reactivity of the two functional groups in 1-allyl-3-(bromomethyl)benzene offers pathways to such constrained systems.

Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. The synthesis of these structures can be approached using this compound through strategies like ring-closing metathesis (RCM). In a typical RCM-based approach, two molecules of this compound could first be coupled through their bromomethyl groups, for example, by forming a disulfide or an ether linkage, to create a dimeric precursor bearing two terminal allyl groups. This precursor can then undergo an intramolecular RCM reaction, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, to form the macrocyclic ring of a cyclophane. doi.orgbeilstein-journals.orgnih.gov

Depending on the reaction conditions and the length of the linking chain, this strategy can yield various cyclophane structures. Under high dilution conditions, intramolecular cyclization is favored, while at higher concentrations, intermolecular reactions can lead to dimerization or trimerization, resulting in [n,n] and [n,n,n]paracyclophanes. beilstein-journals.org

Dibenzo[a,e]cyclooctene (B1599389) and its derivatives are rigid, tub-shaped molecules that have found use as ligands in transition metal catalysis. orgsyn.orgorgsyn.org The synthesis of this specific scaffold is complex and typically involves multi-step pathways, such as the condensation of o-phthalaldehyde (B127526) with o-phenylenediacetonitrile or the cyclodimerization of bromo-vinyl benzene (B151609) derivatives. orgsyn.orgresearchgate.net

While this compound is not a direct precursor for the classic dibenzo[a,e]cyclooctene core, its functional groups could be chemically transformed to build derivatives. For instance, the allyl group could be isomerized and oxidized to form a reactive carbonyl or vinyl halide moiety, and the bromomethyl group could be converted into a phosphonium (B103445) salt for Wittig-type reactions. These transformations would generate intermediates capable of participating in established cyclization strategies to form functionalized dibenzo[a,e]cyclooctene analogues. mdpi.com

Precursor for Novel Ionic Compounds

The high reactivity of the benzylic bromide in this compound makes it an excellent electrophile for alkylation reactions, providing a straightforward route to various ionic compounds.

Quaternary ammonium (B1175870) salts (QAS) are widely used as phase-transfer catalysts, surfactants, and antimicrobial agents. scienceinfo.com They are readily synthesized through the Menschutkin reaction, which involves the N-alkylation of a tertiary amine with an alkyl halide. scienceinfo.com The bromomethyl group of this compound can react efficiently with various tertiary amines to yield quaternary ammonium salts, where the allyl moiety remains available for subsequent chemical modifications. google.comgoogleapis.com This reaction is typically performed in a polar solvent and can proceed to high yields. googleapis.com

Table 1: Representative Synthesis of a Quaternary Ammonium Salt This table illustrates a potential reaction based on established chemical principles for benzyl (B1604629) bromides.

Reactant 1Reactant 2ProductSalt Type
This compoundTrimethylamine[3-(Allyl)benzyl]trimethylammonium bromideQuaternary Ammonium Salt
This compoundN,N-Dimethyldodecylamine[3-(Allyl)benzyl]dodecyldimethylammonium bromideQuaternary Ammonium Salt

Imidazolium (B1220033) salts are a prominent class of ionic liquids and precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. Similar to the formation of QAS, imidazolium salts can be synthesized by the N-alkylation of a substituted imidazole (B134444) with an alkyl halide. researchgate.netscielo.brosti.gov The reaction of this compound with an N-substituted imidazole, such as 1-methylimidazole, would lead to the formation of a 1-(3-allylbenzyl)-3-methylimidazolium bromide salt. osti.gov These resulting salts combine the properties of the imidazolium core with the reactivity of a peripheral allyl group, which could be used for polymerization or surface grafting.

Table 2: Representative Synthesis of an Imidazolium Salt This table illustrates a potential reaction based on established chemical principles for benzyl bromides.

Reactant 1Reactant 2ProductSalt Type
This compound1-Methylimidazole1-(3-Allylbenzyl)-3-methylimidazolium bromideImidazolium Salt
This compound1-Butylimidazole1-(3-Allylbenzyl)-3-butylimidazolium bromideImidazolium Salt

Intermediate in the Assembly of Star-Shaped Molecules (SSMs)

Star-shaped molecules are a class of branched compounds consisting of multiple arms linked to a central core. They have applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgnih.gov The synthesis of SSMs often relies on a core molecule with multiple reactive sites to which the arms are attached.

Commonly used cores include molecules like 1,3,5-tris(bromomethyl)benzene (B90972) or hexakis(bromomethyl)benzene. nih.gov In this context, this compound would not typically serve as the central core. Instead, it is well-suited to act as a building block for the arms, or dendrons. The bromomethyl group can be reacted with a multifunctional core (e.g., a triol or triamine), attaching the "arm" to the center. This leaves the allyl group at the periphery of the resulting star molecule. These terminal allyl groups can then be used for further functionalization, such as polymerization or the attachment of other functional moieties, allowing for the creation of highly complex, well-defined macromolecular architectures.

Benzene-Cored SSMs with Varied Peripheral Arms

Star-shaped molecules (SSMs) are a class of compounds featuring multiple linear chains, or "arms," connected to a central core. rsc.org The benzene ring is a common and popular aromatic core for the synthesis of these molecules. rsc.org Building blocks such as 1,3,5-tris(bromomethyl)benzene are frequently used to create symmetric three-armed SSMs by reacting the bromomethyl groups with various nucleophiles to form the peripheral arms. rsc.org

This compound offers a strategic advantage for creating asymmetric or multifunctional SSMs. The bromomethyl group can be used to attach one type of arm via nucleophilic substitution, while the allyl group serves as a handle for introducing a different arm through various reactions, such as:

Heck Coupling: To attach aryl or vinyl groups.

Thiol-ene "Click" Chemistry: To introduce thiol-containing moieties.

Hydroboration-Oxidation: To convert the allyl group into a primary alcohol for further functionalization.

Metathesis Reactions: For coupling with other olefin-containing molecules.

This dual reactivity allows for the design of SSMs with tailored properties, where different arms can impart distinct functionalities, such as solubility, fluorescence, or specific binding capabilities. The synthesis of star-shaped molecules often involves metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig to functionalize aromatic cores. researchgate.net

Table 1: Potential Reactions for Synthesizing Asymmetric Benzene-Cored SSMs from this compound
Functional GroupReaction TypePotential Peripheral ArmReference Concept
-CH₂Br (Bromomethyl)Nucleophilic SubstitutionEthers, Esters, Amines, Thioethers, Benzimidazoles rsc.org
-CH₂CH=CH₂ (Allyl)Heck CouplingAryl or Vinyl Groups researchgate.net
-CH₂CH=CH₂ (Allyl)Thiol-ene ReactionThiol-functionalized Chains nih.gov
-CH₂CH=CH₂ (Allyl)Olefin MetathesisOther Alkene-containing Arms researchgate.net

Applications in Dendrimer and Polymer Synthesis

Dendrimers are highly branched, monodisperse macromolecules synthesized in a stepwise fashion, leading to well-defined structures with a high density of terminal functional groups. nih.govresearchgate.net The synthesis can proceed divergently from the core or convergently towards the core. The 1→3 branching motif is particularly effective for rapidly increasing the density of terminal functions. researchgate.net While molecules like 1,3,5-tris(bromomethyl)benzene provide a symmetric core for dendrimer growth, this compound can be envisioned as a component in building asymmetric dendrons or for introducing a unique functionality at a specific layer of the dendrimer. For example, the internal layers of some dendrimers have been functionalized with allyl groups for further chemical modification. instras.com

In polymer science, this compound can be utilized in several ways. The allyl group allows the molecule to act as a monomer in polymerization reactions. However, the radical polymerization of allylic monomers is often characterized by a degradative chain transfer to the monomer, which can limit the formation of high molecular weight polymers under standard conditions. e3s-conferences.orgresearchgate.net Specifically, allyl bromide can function as an effective chain transfer agent in the radical polymerization of certain monomers like methyl methacrylate (B99206) through an addition-fragmentation mechanism. researchgate.net This property can be exploited to control the molecular weight of polymers and introduce specific end groups.

Furthermore, the compound can be used to synthesize core-functionalized star polymers. The bromomethyl group can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), growing polymer arms. The allyl group could then be used as a linking point or a site for post-polymerization modification. This approach is analogous to the synthesis of star polymers using cores functionalized with other halogenmethyl groups, such as poly[p-(chloromethyl)styrene]. researchgate.net

Role in the Synthesis of Conformationally Constrained Amino Acid and Peptide Analogues

Conformational constraint is a key strategy in medicinal chemistry to design peptide-based drugs with improved potency, selectivity, and metabolic stability. nih.govresearchgate.net One established method to achieve this is through cyclization. Aromatic scaffolds containing multiple reactive groups are particularly useful for this purpose.

Derivatives of bromomethylbenzene, such as α,α'-dibromo-m-xylene and 1,3,5-tris(bromomethyl)benzene, are used to generate cyclic peptides by reacting with the thiol side chains of cysteine residues within a linear peptide sequence. springernature.comnih.gov This bis-alkylation reaction forms stable thioether bonds, creating a rigid loop that constrains the peptide's conformation. nih.govresearchgate.netresearchgate.net

This compound is a suitable reagent for this type of application. Its single bromomethyl group can react with a cysteine residue, while the allyl group can participate in a separate reaction to form a cyclic structure. For instance, ring-closing metathesis (RCM) with another allyl-containing amino acid (like allyl glycine) in the peptide sequence could form a macrocycle. Alternatively, the bromomethyl group could react with one cysteine and the allyl group could be functionalized to react with another amino acid side chain elsewhere in the peptide. This approach allows for the creation of constrained peptide analogues where the allyl-benzyl moiety acts as a rigid scaffolding linker.

Moreover, the allyl group itself is a precursor in some synthetic routes to noncanonical amino acids. For example, α-amino acids have been synthesized from allyl ethers via N-allylcarbamate intermediates, highlighting the versatility of the allyl group in amino acid chemistry. nih.gov

Table 2: Strategies for Peptide Constraint Using this compound
Reactive GroupReaction Partner (in peptide)Bond/Linkage FormedReference Concept
-CH₂Br (Bromomethyl)Cysteine (thiol)Thioether nih.govresearchgate.net
-CH₂CH=CH₂ (Allyl)Allyl-containing amino acidAlkene (via Ring-Closing Metathesis) google.com
-CH₂Br (Bromomethyl)Asp/Glu (carboxyl) + Lys (amine)Lactam bridge (multi-step) google.com

Ligand Design and Coordination Chemistry

The dual functionality of this compound makes it an excellent platform for designing novel ligands for transition metal complexes. The distinct reactivity of the allyl and bromomethyl groups allows for the synthesis of ligands with specific coordination properties.

Preparation of Bitopic and Multidentate Ligands

Bitopic ligands are molecules designed to interact with two distinct binding sites on a biological target, such as a receptor. upenn.edunih.govnih.gov In the design of selective dopamine (B1211576) D2/D3 receptor ligands based on the fallypride (B43967) scaffold, (bromomethyl)benzene derivatives have been used to introduce secondary binding fragments (SBFs) that interact with a secondary binding site on the receptor. nih.gov this compound can be used in this context, where the bromomethyl group reacts with a nucleophile (e.g., a hydroxyl group) on the primary ligand scaffold. This reaction attaches the allyl-benzyl group, which then acts as the SBF. The allyl portion of this fragment can provide specific steric and electronic interactions within the binding pocket. upenn.edunih.gov

For coordination chemistry, the compound serves as a precursor for multidentate ligands. The bromomethyl group can be readily converted into a variety of donor groups. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield a phosphine. The allyl group itself can coordinate directly to a metal center. wikipedia.orgumb.edu This creates a P,C(alkene) bidentate ligand. Alternatively, the allyl group can be hydroformylated or subjected to other transformations to install a second, different donor atom, leading to the formation of versatile chelating ligands.

Formation of Metal Complexes for Catalysis or Material Applications

Transition metal complexes containing allyl ligands are crucial intermediates in many catalytic processes. thieme-connect.de The allyl group can bind to a metal in either a monohapto (η¹) or trihapto (η³) fashion. wikipedia.org Ligands derived from this compound can form stable complexes with various transition metals like palladium, nickel, rhodium, and gold. wikipedia.orgresearchgate.netresearchgate.net

Once a metal complex is formed using a ligand derived from this compound, it can be explored for catalytic applications. For example, palladium-allyl complexes are famous for their role in a wide range of cross-coupling reactions. researchgate.net Rhodium and ruthenium complexes are often used in hydrogenation and hydroformylation. rsc.org The benzyl-phosphine or benzyl-amine portion of the ligand, derived from the bromomethyl group, can help to stabilize the metal center and modulate its electronic properties, thereby influencing the catalyst's activity and selectivity. The synthesis of such complexes opens avenues for developing new catalysts for organic synthesis and materials science. uea.ac.uk

Potential in Optoelectronic and Electrochromic Device Component Synthesis

Electrochromic materials are compounds that reversibly change color in response to an applied voltage. mdpi.com Conjugated polymers are a major class of materials used in electrochromic devices (ECDs). mdpi.com Polycarbazole derivatives, in particular, have shown promise due to their favorable optoelectronic properties and ease of oxidation. mdpi.comsemanticscholar.org

The synthesis of these polymers often involves linking carbazole (B46965) units together. A common strategy involves using linkers like 1,4-bis(bromomethyl)benzene (B118104), which reacts with the nitrogen atom of two carbazole molecules in a nucleophilic substitution reaction to form a monomer. semanticscholar.org This monomer is then polymerized electrochemically.

This compound can be adapted for a similar purpose to create novel electrochromic polymers. The synthesis would involve two key steps:

Monomer Synthesis: The bromomethyl group would be reacted with an electroactive molecule, such as carbazole, via nucleophilic substitution. This would yield a monomer, 3-allylbenzyl-carbazole.

Polymerization: The resulting monomer, now bearing a polymerizable allyl group, could be polymerized through methods such as radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) if co-polymerized with a cyclic olefin.

This approach would lead to a polymer with electroactive carbazole units tethered to a flexible polymer backbone. Such a material could be used as the active layer in an electrochromic device, where the redox state of the carbazole moieties would dictate the material's color. mdpi.com

Spectroscopic and Computational Characterization of 1 Allyl 3 Bromomethyl Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data, which is crucial for the structural confirmation and analysis of organic molecules, is not publicly available for 1-Allyl-3-(bromomethyl)benzene. This includes:

Mass Spectrometry (MS) Techniques

Similarly, mass spectrometry data, essential for determining the molecular weight and fragmentation patterns, is not available for this compound. This includes:

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:The precise mass of the molecule, which is determined through HRMS and is vital for confirming its elemental composition, has not been documented.

Further research and experimentation are required to generate the necessary data for a complete spectroscopic and computational characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the 1,3-disubstituted (meta) aromatic ring, the allyl group (-CH₂-CH=CH₂), and the bromomethyl group (-CH₂Br).

Aromatic rings typically exhibit a C-H stretching absorption at wavenumbers just above 3000 cm⁻¹ (around 3030 cm⁻¹) and a series of characteristic peaks for C=C stretching within the ring in the 1450 to 1600 cm⁻¹ region. libretexts.orgopenstax.org The substitution pattern on the benzene (B151609) ring also influences the spectrum, particularly in the "fingerprint" region. Strong absorptions in the 690 to 900 cm⁻¹ range, resulting from C-H out-of-plane bending, are diagnostic of the substitution pattern. libretexts.orgopenstax.org For a meta-disubstituted ring, characteristic bands are expected in the 690–710 cm⁻¹ and 810–850 cm⁻¹ regions. libretexts.org

The allyl group contributes several distinct signals. The C=C double bond stretch is typically observed around 1645 cm⁻¹. The vinyl C-H bonds (=C-H) show stretching vibrations at approximately 3080 cm⁻¹, while the aliphatic C-H bonds in the CH₂ group show stretching vibrations just below 3000 cm⁻¹.

The bromomethyl group's primary contribution is the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The aliphatic C-H stretching of the CH₂Br group will overlap with that of the allyl CH₂ group.

The expected IR absorption bands for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch~3030
Aromatic RingC=C Stretch1600-1450
Aromatic Ring (m-disubstituted)C-H Out-of-Plane Bending850-810 and 710-690
Allyl Group=C-H Stretch~3080
Allyl GroupC=C Stretch~1645
Aliphatic CH₂ (Allyl & Bromomethyl)C-H Stretch3000-2850
Bromomethyl GroupC-Br Stretch600-500

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound has not been reported in the surveyed literature, analysis of closely related bromomethyl-substituted benzene derivatives provides valuable insight into the likely structural features. For instance, the crystal structure of 1,3-Dibenzyloxy-5-(bromomethyl)benzene, which also contains a bromomethyl group on a disubstituted ring, was solved in the triclinic system. nih.gov Another relevant analogue, 1,3,5-Tris(bromomethyl)benzene (B90972), has been studied, revealing a crystal structure rich in weak intermolecular contacts such as Br···Br, CH₂···Br, and CH···π interactions that dictate the crystal packing. researchgate.netnih.gov

Based on these related structures, it can be anticipated that the solid-state structure of this compound would be significantly influenced by intermolecular forces involving the bromine atom. Halogen bonding (C-Br···Br) and hydrogen bonding (C-H···Br) are expected to be key interactions. Furthermore, π-stacking or C-H···π interactions involving the aromatic ring and the allyl group could also play a role in stabilizing the crystal lattice. An X-ray diffraction study would confirm the exact conformation of the flexible allyl and bromomethyl side chains relative to the plane of the benzene ring.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
1,3-Dibenzyloxy-5-(bromomethyl)benzene nih.govTriclinicP-1Not specified
1,3,5-Tris(bromomethyl)benzene researchgate.netnih.govNot specifiedNot specifiedBr···Br, CH₂···Br, CH···π

Computational Chemistry Approaches

Computational chemistry provides theoretical methods to predict and understand the behavior of molecules, complementing experimental data. For this compound, methods like Density Functional Theory (DFT) and semiempirical calculations are particularly useful for exploring its electronic structure, reactivity, and conformational landscape.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other properties. This method is widely used for studying substituted benzene derivatives. mdpi.com

For this compound, DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize Molecular Geometry: Determine the most stable (lowest energy) three-dimensional structure, including bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands. Studies on related molecules like 1,3,5-Tris(bromomethyl)benzene have shown that DFT calculations can effectively model vibrational modes, although intermolecular interactions in the crystal can cause shifts compared to the gas-phase calculations. researchgate.netnih.gov

Analyze Electronic Structure: Map the distribution of electron density and calculate molecular orbitals (e.g., HOMO and LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity in chemical reactions.

Predict Reactivity: Calculate reactivity descriptors such as ionization potential, electron affinity, and electrostatic potential maps, which indicate the most likely sites for electrophilic or nucleophilic attack.

The presence of the flexible allyl and bromomethyl side chains means that this compound can adopt multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative energies.

While DFT provides high accuracy, it can be computationally expensive for exploring a large conformational space. Semiempirical methods, which use parameters derived from experimental data to simplify calculations, offer a much faster alternative. These methods are well-suited for performing an initial broad search of the potential energy surface to identify a set of low-energy conformers.

The typical workflow for conformational analysis of this compound would involve:

A systematic or random search of the conformational space using a computationally inexpensive semiempirical method to generate a large number of possible structures.

Identification of the unique low-energy conformers from this initial search.

Subsequent geometry optimization and energy refinement of these selected conformers using a more accurate method, such as DFT, to obtain reliable predictions of the most stable structures and their relative populations.

This hierarchical approach leverages the speed of semiempirical methods for exploration and the accuracy of DFT for refinement, providing a comprehensive understanding of the molecule's conformational preferences.

Q & A

Q. What are the key synthetic routes for 1-Allyl-3-(bromomethyl)benzene, and how can reaction conditions be optimized?

The synthesis of this compound often involves bromination or allylation of precursor aromatic compounds. For example, bromination of 1-allyl-3-methylbenzene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can yield the bromomethyl derivative. Optimization requires careful control of reaction temperature (60–80°C) and stoichiometry to minimize over-bromination or allyl group degradation . Alternative methods include Friedel-Crafts alkylation followed by bromination, where Lewis acids like AlCl₃ catalyze the allylation step .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H NMR shows distinct signals for the allyl group (δ 5.0–5.8 ppm, multiplet) and bromomethyl protons (δ 4.3–4.5 ppm, singlet). 13^{13}C NMR confirms the benzylic bromine (C-Br at ~30 ppm) and allylic carbons .
  • X-ray Crystallography : Used to resolve bond lengths and angles, particularly the C-Br bond (~1.9 Å) and allyl group geometry .
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M]⁺ at m/z 224) and fragmentation patterns .

Q. What are the critical physical properties (e.g., boiling point, stability) relevant to handling this compound?

  • Boiling Point : Estimated at 220–230°C based on analogs like (3-bromopropyl)benzene (bp 219–220°C) .
  • Stability : Light-sensitive due to the C-Br bond; store in amber vials under inert gas. Decomposes above 200°C, releasing HBr .
  • Solubility : Hydrophobic; soluble in dichloromethane, THF, and toluene but insoluble in water .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common side reactions?

The bromomethyl group acts as an electrophilic site for nucleophilic substitution, while the allyl group participates in Heck or cycloaddition reactions. In Suzuki couplings, Pd catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids, but competing elimination (to form allylbenzene) may occur if base strength (e.g., Na₂CO₃ vs. Cs₂CO₃) or temperature is not optimized . Side products include debrominated derivatives, detectable via GC-MS .

Q. What mechanistic insights exist for the bromomethyl-allyl interplay in radical reactions?

Under radical initiators (e.g., AIBN), the C-Br bond homolyzes to generate a benzylic radical, which can abstract hydrogen or react with alkenes. Computational studies (DFT) suggest that allyl groups stabilize adjacent radicals through conjugation, reducing recombination rates and favoring propagation steps . Competing pathways (e.g., allylic bromination) are minimized by using low concentrations of Br₂ or NBS .

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

It is a precursor to bioactive molecules:

  • Anticancer Agents : Coupling with pyrazole or morpholine moieties via Buchwald-Hartwig amination yields kinase inhibitors .
  • Antimicrobials : Functionalization of the allyl group with sulfonamides or triazoles enhances activity against Gram-positive bacteria .
  • Prodrugs : The bromomethyl group can be substituted with hydrolyzable esters for controlled drug release .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

  • HPLC Challenges : Co-elution of allyl- and bromo-containing byproducts requires gradient elution (e.g., 60–90% acetonitrile in water) with C18 columns .
  • NMR Limitations : Overlapping signals for diastereomers or regioisomers necessitate advanced techniques like 2D-COSY or NOESY .
  • XRD Validation : Essential for confirming stereochemistry in crystalline intermediates .

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